3,6-dibromo-N-{3-[(oxan-4-yl)methoxy]propyl}pyridine-2-carboxamide
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Overview
Description
3,6-dibromo-N-{3-[(oxan-4-yl)methoxy]propyl}pyridine-2-carboxamide is a synthetic organic compound characterized by the presence of bromine atoms and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dibromo-N-{3-[(oxan-4-yl)methoxy]propyl}pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of the oxan-4-yl group through etherification. The final step involves the formation of the carboxamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,6-dibromo-N-{3-[(oxan-4-yl)methoxy]propyl}pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of oxidized pyridine compounds.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
3,6-dibromo-N-{3-[(oxan-4-yl)methoxy]propyl}pyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure.
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3,6-dibromo-N-{3-[(oxan-4-yl)methoxy]propyl}pyridine-2-carboxamide involves its interaction with specific molecular targets. The bromine atoms and the pyridine ring play a crucial role in binding to these targets, which may include enzymes or receptors. The compound’s effects are mediated through the modulation of these molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,6-dibromo-N-{3-[(oxan-4-yl)methoxy]propyl}pyridine-2-carboxylate
- 3,6-dibromo-N-{3-[(oxan-4-yl)methoxy]propyl}pyridine-2-carboxylic acid
Uniqueness
3,6-dibromo-N-{3-[(oxan-4-yl)methoxy]propyl}pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of both bromine atoms and the oxan-4-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,6-dibromo-N-[3-(oxan-4-ylmethoxy)propyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Br2N2O3/c16-12-2-3-13(17)19-14(12)15(20)18-6-1-7-22-10-11-4-8-21-9-5-11/h2-3,11H,1,4-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAUQHYQFHZDNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COCCCNC(=O)C2=C(C=CC(=N2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Br2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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